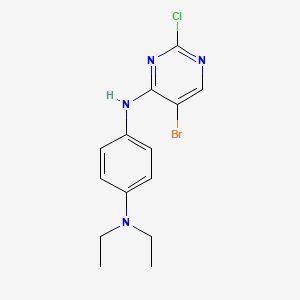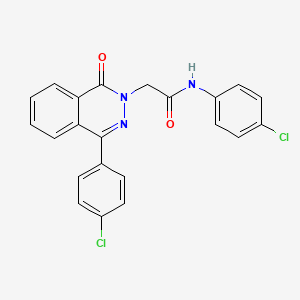
1-(4-fluorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzyl)-3,7-dimethyl-8-piperidino-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a fluorobenzyl group, a piperidino group, and a purine core structure
Métodos De Preparación
The synthesis of 1-(4-fluorobenzyl)-3,7-dimethyl-8-piperidino-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the introduction of the fluorobenzyl group and the formation of the purine core. One common synthetic route involves the following steps:
-
Formation of the Fluorobenzyl Intermediate: : The synthesis begins with the preparation of the 4-fluorobenzyl intermediate. This can be achieved through the reaction of 4-fluorobenzyl chloride with a suitable nucleophile, such as sodium cyanide, to form 4-fluorobenzyl cyanide .
-
Introduction of the Piperidino Group: This can be accomplished by reacting the 4-fluorobenzyl cyanide with piperidine under appropriate conditions to yield the desired intermediate .
-
Formation of the Purine Core: : The final step involves the formation of the purine core structure. This can be achieved through a series of cyclization reactions, starting with the reaction of the intermediate with suitable reagents to form the purine ring system .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(4-fluorobenzyl)-3,7-dimethyl-8-piperidino-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, where the purine ring or the piperidino group may be oxidized to form corresponding oxides or other derivatives .
-
Reduction: : Reduction reactions can be performed on the compound to reduce specific functional groups, such as the fluorobenzyl group, to form reduced derivatives .
-
Substitution: : The compound can undergo substitution reactions, where specific groups on the purine ring or the piperidino group can be replaced with other functional groups .
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzyl)-3,7-dimethyl-8-piperidino-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of other complex molecules and as a reagent in various organic reactions .
-
Biology: : It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties .
-
Medicine: : The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases .
-
Industry: : It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds .
Mecanismo De Acción
The mechanism of action of 1-(4-fluorobenzyl)-3,7-dimethyl-8-piperidino-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .
Comparación Con Compuestos Similares
1-(4-fluorobenzyl)-3,7-dimethyl-8-piperidino-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
-
1-(4-fluorobenzyl)-1H-1,2,3-triazole derivatives: : These compounds share the fluorobenzyl group but differ in the core structure, which is a triazole ring instead of a purine ring .
-
1-(4-fluorobenzyl)-1H-indole derivatives: : These compounds also contain the fluorobenzyl group but have an indole core structure .
-
1-(4-fluorobenzyl)-1H-indazole derivatives: : These compounds have a similar fluorobenzyl group but feature an indazole core structure .
The uniqueness of 1-(4-fluorobenzyl)-3,7-dimethyl-8-piperidino-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H22FN5O2 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
1-[(4-fluorophenyl)methyl]-3,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C19H22FN5O2/c1-22-15-16(21-18(22)24-10-4-3-5-11-24)23(2)19(27)25(17(15)26)12-13-6-8-14(20)9-7-13/h6-9H,3-5,10-12H2,1-2H3 |
Clave InChI |
WNWLHPLKXBVHCZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dimethyl-2-{[(5-methyl-1,2-oxazol-3-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11604357.png)



![2-{(5Z)-5-[3-(acetyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11604380.png)
![2-(2-Methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11604386.png)
![(7Z)-3-(4-fluorophenyl)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11604391.png)
![3-methoxy-10-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11604399.png)
![5-(benzenesulfonyl)-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11604401.png)
![N'-[(3Z)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carbohydrazide](/img/structure/B11604415.png)
![(4Z)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(2-methylphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B11604416.png)
![2-ethoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11604421.png)

![6-methyl-7-[(3-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11604426.png)
